1-[2-Oxo-2-(2-pyridyl)ethyl]pyridinium Iodide, also known as Kröhnke salt, is a versatile reagent employed in organic synthesis, particularly for promoting cyclization reactions. Its effectiveness stems from its ability to act as a Lewis acid, accepting an electron pair from a substrate molecule and facilitating bond formation.
Kröhnke salt is commonly used in the Pictet-Spengler reaction for the synthesis of tetrahydroisoquinolines (THIQs). THIQs are a class of nitrogen-containing heterocyclic compounds found in various natural products and pharmaceuticals. In this reaction, Kröhnke salt activates the carbonyl group of an aldehyde or ketone, enabling it to react with a primary amine to form a cyclic imine intermediate. This intermediate then undergoes a rearrangement to yield the final THIQ product.
Kröhnke salt serves as a precursor to N-heterocyclic carbenes (NHCs), which are highly stable and electron-rich neutral carbenes containing a nitrogen atom in the heterocyclic ring. NHCs act as strong σ-donors and π-acceptors, making them valuable catalysts for various organic transformations.
The conversion of Kröhnke salt to NHCs involves deprotonation of the pyridinium ring by a strong base, followed by rearrangement and loss of carbon dioxide. The resulting NHC can then be employed in diverse reactions, including olefin metathesis, cyclopropanation, and transition-metal-mediated couplings.
The NHCs derived from Kröhnke salt exhibit diverse applications in organic synthesis, including:
While Kröhnke salt offers valuable functionalities in scientific research, it possesses certain limitations:
1-[2-Oxo-2-(2-pyridyl)ethyl]pyridinium iodide is a chemical compound categorized as a pyridinium salt. Its molecular formula is C₁₂H₁₁I N₂O, and it has a molar mass of approximately 302.13 g/mol. The compound features a pyridinium ring, which is a six-membered aromatic ring containing a nitrogen atom, and an oxo group attached to a two-carbon chain that also includes another pyridine moiety. This structural arrangement contributes to its unique chemical properties, making it of interest in various research fields, particularly in organic synthesis and medicinal chemistry .
The reactivity can be attributed to the electrophilic nature of the carbonyl carbon and the positively charged nitrogen in the pyridinium ring .
Research indicates that 1-[2-Oxo-2-(2-pyridyl)ethyl]pyridinium iodide exhibits biological activity, particularly in antimicrobial and anticancer studies. The compound's structural features may contribute to its ability to interact with biological targets, potentially leading to inhibition of certain enzymes or pathways involved in disease processes. Specific studies have highlighted its effectiveness against various bacterial strains and cancer cell lines, suggesting potential therapeutic applications .
The synthesis of 1-[2-Oxo-2-(2-pyridyl)ethyl]pyridinium iodide typically involves the following steps:
These methods may vary depending on the desired
Density Functional Theory has emerged as the cornerstone methodology for investigating the electronic structure and molecular properties of 1-[2-Oxo-2-(2-pyridyl)ethyl]pyridinium Iodide. The theoretical framework of DFT provides a robust platform for understanding the complex electronic interactions within this pyridinium-based ionic compound [1] [2].
The ground-state geometry optimization of 1-[2-Oxo-2-(2-pyridyl)ethyl]pyridinium Iodide has been systematically investigated using various hybrid density functionals. The B3LYP functional, incorporating Becke's three-parameter exchange functional with Lee-Yang-Parr correlation, has demonstrated exceptional performance in reproducing the experimental structural parameters of pyridinium compounds [3] [4]. This hybrid functional effectively balances electron exchange and correlation effects, providing accurate bond lengths and angles that align closely with single-crystal X-ray diffraction data [5] [6].
The computational implementation typically employs triple-zeta basis sets with polarization functions, such as 6-311+G(d,p) or dhf-TZVP, to ensure adequate description of the electronic density around the heavy iodine atom and the nitrogen centers [3] [4]. The inclusion of diffuse functions becomes particularly crucial for accurately modeling the anionic iodide component and the extended π-conjugation system within the pyridinium rings [1] [2].
Solvent effects play a significant role in the stabilization of ionic compounds, and the Polarizable Continuum Model (PCM) or the Integral Equation Formalism variant (IEF-PCM) have been successfully applied to account for the polar environment [4] [2]. These implicit solvation models provide essential corrections to the gas-phase calculations, particularly for understanding the charge distribution and intermolecular interactions in solution phase [2] [7].
The computational results demonstrate that DFT methods can accurately predict the structural parameters of 1-[2-Oxo-2-(2-pyridyl)ethyl]pyridinium Iodide, with typical deviations from experimental values being less than 0.05 Å for bond lengths and 2-3 degrees for bond angles [4] [1]. The optimization convergence criteria typically require energy gradients below 10^-4 hartree/bohr and displacement vectors smaller than 10^-4 bohr to ensure reliable structural predictions [4] [3].
The molecular orbital analysis of 1-[2-Oxo-2-(2-pyridyl)ethyl]pyridinium Iodide reveals a complex electronic structure characterized by extended π-conjugation and charge transfer interactions. The frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provide critical insights into the electronic properties and reactivity patterns [4] [8].
The HOMO-LUMO energy gap represents a fundamental parameter that governs the electronic excitation properties and chemical stability of the compound. Computational studies on related pyridinium systems indicate that the energy gap typically ranges from 3.5 to 5.0 eV, depending on the specific functional and basis set employed [4] [3]. The presence of the carbonyl group and the extended aromatic system significantly influences the orbital energies and spatial distributions [8] [9].
The molecular orbital analysis demonstrates that the HOMO is primarily localized on the pyridine rings and the carbonyl oxygen, while the LUMO extends across the entire conjugated system with significant contributions from the pyridinium nitrogen atoms [8] [9]. This orbital arrangement facilitates intramolecular charge transfer processes and contributes to the compound's photophysical properties [3] [8].
The natural bond orbital (NBO) analysis provides additional insights into the electron localization and delocalization patterns within the molecule. The NBO calculations reveal significant stabilization energies associated with π-conjugation interactions, typically ranging from 15-25 kcal/mol for the most significant orbital overlaps [4] [1]. These interactions include π(C=O) → π(pyridine), π(pyridine) → π(C=O), and lone pair → π* transitions that contribute to the overall electronic stability [4] [2].
The charge distribution analysis reveals that the positive charge is primarily localized on the pyridinium nitrogen atom, with partial positive charges typically ranging from +0.3 to +0.5 atomic units, depending on the population analysis method employed [4] [1]. The carbonyl carbon exhibits partial positive character, while the oxygen atom carries significant negative charge, creating a polar environment that influences the intermolecular interactions [2] [7].
The electronic structure investigation of 1-[2-Oxo-2-(2-pyridyl)ethyl]pyridinium Iodide encompasses a comprehensive analysis of electron density distributions, electrostatic potential surfaces, and excited-state properties. Time-dependent density functional theory (TD-DFT) calculations have proven particularly valuable for understanding the electronic transitions and absorption spectra [3] [1].
The ground-state electron density distribution reveals distinct regions of electron accumulation and depletion throughout the molecular framework. The Quantum Theory of Atoms in Molecules (QTAIM) analysis provides quantitative measures of electron density at critical points, particularly at bond critical points and ring critical points [2] [7]. The electron density values at bond critical points typically range from 0.15 to 0.35 a.u. for the aromatic C-C bonds and 0.25 to 0.40 a.u. for the C-N bonds, indicating varying degrees of covalent character [2] [1].
The molecular electrostatic potential (MEP) surface analysis reveals the electrostatic environment around the molecule, identifying regions of positive and negative potential that govern intermolecular interactions. The MEP calculations show that the most negative regions are located around the carbonyl oxygen and the aromatic nitrogen atoms, while the most positive regions are associated with the hydrogen atoms attached to the pyridinium ring [4] [2].
The investigation of excited states through TD-DFT calculations reveals multiple electronic transitions in the ultraviolet and visible regions. The lowest-energy transitions typically correspond to π → π* excitations within the aromatic system, with transition energies ranging from 3.5 to 4.5 eV [3] [8]. The oscillator strengths for these transitions vary significantly, with the most intense transitions exhibiting values greater than 0.1, indicating strong electronic coupling between the ground and excited states [3] [1].
The analysis of spin-orbit coupling effects becomes particularly important for compounds containing heavy atoms such as iodine. The presence of iodine introduces significant spin-orbit coupling that can affect the electronic structure and facilitate intersystem crossing processes [3] [10]. These effects are typically incorporated through the use of relativistic effective core potentials or full relativistic calculations [3] [11].
The crystal structure analysis of 1-[2-Oxo-2-(2-pyridyl)ethyl]pyridinium Iodide provides fundamental insights into the solid-state organization and molecular packing arrangements. Single-crystal X-ray diffraction remains the definitive technique for determining the precise atomic coordinates and thermal parameters [12] [13].
The compound crystallizes in a specific space group with well-defined unit cell parameters that reflect the molecular symmetry and packing efficiency. The asymmetric unit typically contains one pyridinium cation and one iodide anion, with the overall structure stabilized by a network of intermolecular interactions [12] [14]. The crystal structure exhibits characteristic features common to pyridinium salts, including planar aromatic rings and extended conjugation systems [13] [12].
The bond lengths and angles within the crystal structure are consistent with theoretical predictions, validating the computational approaches used for structure optimization. The pyridinium rings maintain their aromatic character with C-C bond lengths ranging from 1.35 to 1.42 Å and C-N bond lengths typically around 1.34 Å [6] [15]. The carbonyl C=O bond length is approximately 1.22 Å, consistent with double-bond character [6] [13].
The thermal displacement parameters provide information about the atomic motion and structural flexibility within the crystal lattice. The analysis of anisotropic displacement parameters reveals that the aromatic rings exhibit relatively rigid behavior, while the methylene linker group shows greater thermal motion [13] [12]. This flexibility contributes to the overall stability of the crystal structure by allowing adaptation to packing constraints [12] [14].
The refinement statistics, including R-factors and goodness-of-fit parameters, provide quantitative measures of the structure quality and reliability. Typical R-factors for well-refined structures of this type range from 0.03 to 0.06, indicating excellent agreement between observed and calculated structure factors [12] [13].
The supramolecular assembly patterns in 1-[2-Oxo-2-(2-pyridyl)ethyl]pyridinium Iodide crystals are governed by a complex interplay of electrostatic, hydrogen bonding, and π-π interactions. These non-covalent interactions create extended three-dimensional networks that determine the macroscopic properties of the crystalline material [12] [14].
The primary driving forces for supramolecular assembly include the strong electrostatic attraction between the positively charged pyridinium cations and the negatively charged iodide anions. This ionic interaction provides the fundamental stability for the crystal lattice and influences the overall packing geometry [14] [16]. The arrangement of ions follows principles of charge neutrality and efficient space filling, resulting in specific coordination geometries around each ionic species [12] [16].
Hydrogen bonding interactions play a crucial role in directing the supramolecular assembly patterns. The N-H···I hydrogen bonds are particularly important, with N···I distances typically ranging from 3.5 to 4.0 Å and N-H···I angles approaching linearity [7] [2]. These hydrogen bonds create directional interactions that influence the relative orientations of neighboring molecules [12] [14].
The π-π stacking interactions between aromatic rings contribute to the formation of columnar structures or layered arrangements within the crystal lattice. The interplanar distances for π-π stacking typically range from 3.3 to 3.8 Å, with parallel or slightly offset arrangements being most common [14] [12]. These interactions are particularly important for compounds with extended aromatic systems, as they provide additional stabilization through dispersion forces [17] [14].
The analysis of supramolecular assembly patterns reveals the presence of distinct structural motifs, such as chains, layers, or three-dimensional networks. The specific topology depends on the balance between different types of intermolecular interactions and the geometric constraints imposed by the molecular structure [12] [14]. Understanding these patterns is essential for predicting and controlling the solid-state properties of the material [12] [17].
The non-covalent interaction network in 1-[2-Oxo-2-(2-pyridyl)ethyl]pyridinium Iodide encompasses a diverse array of weak interactions that collectively determine the crystal structure stability and physical properties. These interactions include hydrogen bonding, halogen bonding, π-π stacking, C-H···π interactions, and anion-π interactions [7] [2].
The hydrogen bonding network represents the most significant component of the non-covalent interaction system. Multiple hydrogen bonding motifs are observed, including N-H···O, N-H···I, and C-H···O interactions with varying strengths and geometries [7] [2]. The hydrogen bond energies typically range from 2 to 15 kcal/mol, depending on the donor-acceptor pair and geometric parameters [2] [7].
Anion-π interactions between the iodide anion and the aromatic rings constitute a particularly important class of non-covalent interactions in this system. The iodide anion can interact with the π-electron cloud of the pyridinium rings, creating attractive interactions with energies typically ranging from 2 to 8 kcal/mol [7] [2]. These interactions are directional and occur when the anion approaches the aromatic ring at distances of 3.5 to 4.5 Å [2] [7].
The C-H···π interactions involve the hydrogen atoms of the pyridinium rings and the π-electron systems of neighboring aromatic rings. These interactions are weaker than hydrogen bonds but contribute significantly to the overall crystal stability through their cumulative effect [14] [12]. The C-H···π distances typically range from 2.7 to 3.2 Å, with interaction energies of 1-3 kcal/mol per contact [2] [7].
The quantitative analysis of non-covalent interactions employs advanced computational techniques such as the Non-Covalent Interaction (NCI) analysis and the Atoms in Molecules (AIM) theory. These methods provide detailed maps of interaction regions and quantitative measures of interaction strengths [2] [7]. The NCI analysis reveals isosurfaces that visualize the spatial extent of non-covalent interactions, with color coding indicating the strength and nature of the interactions [2] [1].
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